

2-(3-Chloro-4-fluorophenyl)indole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(3-Chloro-4-fluorophenyl)indole**

Cat. No.: **B158768**

[Get Quote](#)

Technical Guide: 2-(3-Chloro-4-fluorophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-4-fluorophenyl)indole is a substituted aromatic heterocyclic compound belonging to the 2-arylindole class. The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in natural products and pharmacologically active compounds. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its biological activity. This technical guide provides a comprehensive overview of the known chemical properties of **2-(3-Chloro-4-fluorophenyl)indole**, outlines a general synthetic approach, and discusses the potential pharmacological relevance of this class of compounds.

Chemical Properties

A summary of the key chemical identifiers and physicochemical properties of **2-(3-Chloro-4-fluorophenyl)indole** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₉ ClFN	[1][2][3]
Molecular Weight	245.69 g/mol	[1][2]
CAS Number	1868-88-8	[1][4]
IUPAC Name	2-(3-chloro-4-fluorophenyl)-1H-indole	[5]
SMILES	C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl	[4]
Melting Point	170-173 °C	[1]
Boiling Point (Predicted)	420.5 °C at 760 mmHg	[4]
Density (Predicted)	1.34 g/cm ³	[4]
Appearance	Pale cream to pale orange to pale brown crystals or powder	[5]

Synthesis

The most common and versatile method for the synthesis of 2-arylindoles is the Fischer indole synthesis.[6][7][8][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed *in situ* from the condensation of an arylhydrazine and a suitable ketone or aldehyde.

General Experimental Protocol: Fischer Indole Synthesis of 2-Arylindoles

A general procedure for the synthesis of 2-arylindoles via the Fischer indole synthesis is as follows:

- Hydrazone Formation: An appropriately substituted phenylhydrazine is reacted with an acetophenone derivative in a suitable solvent, such as ethanol or acetic acid. This reaction is often carried out at room temperature or with gentle heating to form the corresponding phenylhydrazone.[6][8]

- Cyclization: An acid catalyst, such as polyphosphoric acid (PPA), zinc chloride ($ZnCl_2$), or a Brønsted acid like sulfuric acid (H_2SO_4) or hydrochloric acid (HCl), is added to the reaction mixture.[6][7][8]
- Heating: The mixture is then heated to an elevated temperature, typically ranging from 80 to 200 °C, to effect the cyclization and subsequent elimination of ammonia, leading to the formation of the indole ring.[8]
- Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then typically extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.

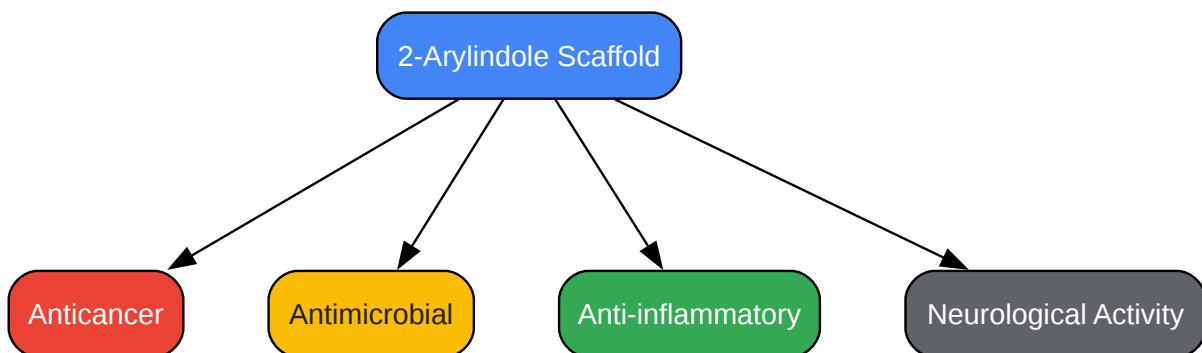
General workflow for the Fischer indole synthesis.

Note: While this provides a general outline, the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would need to be optimized for the synthesis of **2-(3-Chloro-4-fluorophenyl)indole**.

Spectral Data

At the time of this writing, specific experimental spectral data (1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry) for **2-(3-Chloro-4-fluorophenyl)indole** are not readily available in the public domain. Researchers are advised to perform their own spectral analysis for structural confirmation and purity assessment upon synthesis.

Potential Pharmacological Significance


The 2-aryliindole scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[10] The incorporation of halogen atoms can further enhance the pharmacological profile of these molecules.

- Anticancer Activity: Halogenated indoles have been investigated for their potential as anticancer agents. The presence of halogens can influence the binding affinity to various protein targets involved in cancer progression.[11][12]
- Antimicrobial Activity: Indole derivatives, including halogenated analogs, have demonstrated activity against various bacterial and fungal strains.[11][12] Multi-halogenation of the indole

core has been shown to enhance antifungal potency.[11]

- Anti-inflammatory Activity: Some indole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[13]
- Neurological Activity: The indole nucleus is a core component of many neuroactive compounds. Substituted indoles are being explored for their potential in treating various neurological disorders.

The specific biological activities of **2-(3-Chloro-4-fluorophenyl)indole** have not been extensively reported. However, based on the known activities of related compounds, it represents a promising candidate for further investigation in various therapeutic areas.

[Click to download full resolution via product page](#)

Potential pharmacological activities of 2-arylindoles.

Conclusion

2-(3-Chloro-4-fluorophenyl)indole is a molecule of interest for medicinal chemists and drug discovery professionals. Its chemical properties are well-defined, and a general synthetic route via the Fischer indole synthesis is established. While specific experimental data on its synthesis, spectral characteristics, and biological activity are currently limited, the broader class of 2-arylindoles and halogenated indoles shows significant promise in various therapeutic areas. Further research into the specific properties and biological evaluation of this compound is warranted to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrixscientific.com [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(3-CHLORO-4-FLUOROPHENYL)INDOLE | 1868-88-8 [m.chemicalbook.com]
- 4. 2-(3-chloro-4-fluorophenyl)indole | CAS#:1868-88-8 | Chemsoc [chemsoc.com]
- 5. 2-(3-Chloro-4-fluorophenyl)indole, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. testbook.com [testbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2-(3-Chloro-4-fluorophenyl)indole|CAS 1868-88-8 [benchchem.com]
- 10. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [2-(3-Chloro-4-fluorophenyl)indole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158768#2-3-chloro-4-fluorophenyl-indole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com